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An In-depth Examination of Ubiquitin-Specific Protease 28 as a Therapeutic Target

Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in a multitude of

cellular processes, demonstrating a paradoxical role in cancer by acting as both an oncogene

and a tumor suppressor. This technical guide provides a comprehensive overview of the

function, regulation, and clinical significance of USP28 in oncology, tailored for researchers,

scientists, and drug development professionals. Through a detailed exploration of its molecular

interactions, signaling pathways, and the methodologies to study them, this document aims to

equip the scientific community with the necessary knowledge to advance research and

therapeutic strategies targeting this multifaceted deubiquitinase.

The Dichotomous Nature of USP28 in Cancer
USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate

proteins, thereby rescuing them from proteasomal degradation and modulating their stability

and function.[1][2] Its role in cancer is highly context-dependent, influenced by the specific

tumor type and the status of other key regulatory proteins.[1][2]

As an Oncogene:

In numerous cancers, including squamous cell carcinomas, colorectal cancer, and

glioblastoma, USP28 functions as an oncoprotein by stabilizing a host of proteins that drive

tumor progression.[2][3] By counteracting the activity of E3 ubiquitin ligases, such as F-box and
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WD repeat domain-containing 7 (FBXW7), USP28 enhances the stability of key oncoproteins,

including:

c-MYC: A potent transcription factor that promotes cell proliferation, growth, and metabolic

reprogramming.[4][5]

ΔNp63: A master regulator of epithelial identity, essential for the survival of squamous cell

carcinoma (SCC).[2][6]

NOTCH1: A transmembrane receptor involved in cell fate decisions, proliferation, and

survival.[2]

c-JUN: A component of the AP-1 transcription factor complex, implicated in cell proliferation

and invasion.[2]

The stabilization of these oncoproteins by USP28 leads to enhanced proliferation, inhibition of

apoptosis, and the maintenance of a malignant phenotype.[2][5]

As a Tumor Suppressor:

Conversely, USP28 can also exhibit tumor-suppressive functions by stabilizing proteins that

safeguard genomic integrity and induce apoptosis. These substrates include:

p53: A critical tumor suppressor that orchestrates cell cycle arrest, DNA repair, and apoptosis

in response to cellular stress.

Checkpoint Kinase 2 (CHK2): A key transducer kinase in the DNA damage response (DDR)

pathway.[1]

In the context of DNA damage, USP28 contributes to the activation of the DDR pathway,

preventing the proliferation of cells with genomic instability.[1]

Quantitative Analysis of USP28 in Cancer
The expression level of USP28 and its impact on substrate stability are critical parameters in

understanding its role in different cancers.
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USP28 Expression in Human Cancers
Analysis of cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), reveals

differential expression of USP28 across various tumor types compared to normal tissues. This

data highlights the widespread dysregulation of USP28 in cancer.

Cancer Type USP28 Expression Status
Prognostic Significance of
High Expression

Squamous Cell Carcinoma

(Lung, Head & Neck)
Upregulated[2] Poor[2]

Colorectal Cancer Upregulated[3] Poor

Glioblastoma Upregulated[3] Poor

Non-Small Cell Lung Cancer

(NSCLC)
Upregulated Poor

Breast Cancer Context-dependent Variable

Pancreatic Cancer Upregulated Poor

This table is a summary of findings from multiple sources and may not be exhaustive. The

prognostic significance can vary between studies and patient cohorts.

USP28-Mediated Regulation of Protein Stability
The primary function of USP28 is to deubiquitinate and stabilize its target proteins. The

following table summarizes the quantitative impact of USP28 on the stability of some of its key

substrates.
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Substrate Cancer Type(s) Effect of USP28
Quantitative
Change in Stability

Oncogenic Substrates

c-MYC
Colorectal, Squamous

Cell Carcinoma
Stabilization

Increased half-life[4]

[5]

ΔNp63
Squamous Cell

Carcinoma
Stabilization Increased half-life[6]

NOTCH1
Colorectal Cancer, T-

ALL
Stabilization

Increased protein

levels

c-JUN

Colorectal Cancer,

Squamous Cell

Carcinoma

Stabilization
Increased protein

levels[5]

Tumor Suppressive

Substrates

p53
DNA Damage

Response
Stabilization

Increased protein

levels

CHK2
DNA Damage

Response
Stabilization

Increased protein

levels[1]

The quantitative change in stability can vary depending on the cell line, experimental

conditions, and the method of USP28 modulation (overexpression, knockdown, or inhibition).

Signaling Pathways Regulated by USP28
USP28 is a central node in several critical signaling pathways that are frequently dysregulated

in cancer.

The USP28-FBXW7-Oncogene Axis
A key regulatory mechanism involves the antagonistic relationship between USP28 and the E3

ubiquitin ligase FBXW7. FBXW7 targets numerous oncoproteins for degradation, while USP28

reverses this process.
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USP28 counteracts FBXW7-mediated degradation of oncoproteins.

Role of USP28 in the DNA Damage Response (DDR)
USP28 plays a crucial role in the cellular response to DNA damage by stabilizing key

components of the DDR pathway.
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USP28 stabilizes key proteins in the DNA damage response pathway.

Experimental Protocols for Studying USP28
To facilitate further research into the function of USP28, this section provides detailed

methodologies for key experiments.

In Vitro Deubiquitination Assay with Recombinant
USP28
This assay directly measures the enzymatic activity of USP28 on a ubiquitinated substrate.
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Materials:

Recombinant human USP28 (catalytic domain or full-length)

Ubiquitinated substrate (e.g., di-ubiquitin, poly-ubiquitin chains, or a specific ubiquitinated

protein)

Deubiquitination buffer: 50 mM HEPES (pH 7.4), 0.5 mM EDTA, 1 mM DTT, and 0.1 mg/ml

BSA

Ubiquitin-Rhodamine110 (for fluorescence-based readout) or antibodies for Western blot

analysis

SDS-PAGE loading buffer

USP28 inhibitor (e.g., AZ1) as a negative control

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the

deubiquitination buffer, the ubiquitinated substrate (e.g., 100 nM Ubiquitin-Rhodamine110),

and recombinant USP28 (e.g., 5 nM). For inhibitor studies, pre-incubate USP28 with the

inhibitor for a specified time before adding the substrate. The final reaction volume is

typically 20-50 µL.

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30,

60 minutes).

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at

95°C for 5 minutes.

Analysis:

Fluorescence-based: If using a fluorogenic substrate like Ubiquitin-Rhodamine110,

measure the increase in fluorescence over time using a plate reader (Excitation: 485 nm,

Emission: 535 nm).
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Western Blot: Separate the reaction products by SDS-PAGE and transfer to a PVDF

membrane. Probe with an anti-ubiquitin antibody to visualize the cleavage of ubiquitin

chains or an antibody specific to the deubiquitinated substrate.

Cycloheximide (CHX) Chase Assay for Protein Stability
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.

Materials:

Cancer cell line of interest

Complete cell culture medium

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Antibodies for Western blot analysis (primary antibody against the protein of interest and a

loading control like β-actin)

Procedure:

Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time

points.

Treatment: Treat the cells with CHX at a final concentration of 10-100 µg/mL.

Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4,

6, 8 hours). The "0 hour" time point represents the protein level before degradation begins.

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration

of each sample.

Western Blot Analysis: Equal amounts of protein from each time point are resolved by SDS-

PAGE, transferred to a membrane, and immunoblotted with the primary antibody for the

protein of interest and the loading control.
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Densitometry and Half-Life Calculation: Quantify the band intensities using densitometry

software. Normalize the intensity of the target protein to the loading control. Plot the relative

protein levels against time on a semi-logarithmic scale to calculate the protein half-life.

Cell Viability Assay (CCK-8 or MTT)
These colorimetric assays are used to assess cell proliferation and viability in response to

modulation of USP28 activity.

Materials:

Cancer cell line

96-well plates

Complete cell culture medium

CCK-8 or MTT reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells at a density of 2,000-10,000 cells per well in a 96-well plate and

allow them to adhere overnight.

Treatment: Treat the cells with a USP28 inhibitor at various concentrations or use cells with

stable knockdown or overexpression of USP28. Include appropriate controls (e.g., DMSO

vehicle control, non-targeting shRNA).

Incubation: Incubate the plates for 24, 48, or 72 hours.

Reagent Addition:

CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then,

add 150 µL of DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for

MTT using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the control group.

Experimental Workflow for Investigating USP28 in
Cancer
A systematic workflow is essential for elucidating the role of USP28 in a specific cancer

context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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